Amifostine sodium

Pharmacokinetics Bioavailability Radioprotection

Amifostine sodium is the only cytoprotectant with Phase III evidence of a 67% relative reduction in cisplatin-induced nephrotoxicity and a 27-percentage-point decrease in acute grade ≥2 xerostomia. Its active metabolite, WR-1065, offers tissue-specific activation and a dual free-radical scavenging mechanism unmatched by generic alternatives. For preclinical and clinical protocols requiring validated, differential normal tissue protection without compromising tumor radiosensitivity or chemotherapy efficacy, this compound remains the evidence-based standard.

Molecular Formula C5H13N2Na2O3PS
Molecular Weight 258.19 g/mol
CAS No. 59178-37-9
Cat. No. B1664876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifostine sodium
CAS59178-37-9
SynonymsAmifostine sodium, WR 2721 sodium, WR2721 sodium, WR-2721 sodium
Molecular FormulaC5H13N2Na2O3PS
Molecular Weight258.19 g/mol
Structural Identifiers
SMILESC(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C5H15N2O3PS.2Na/c6-2-1-3-7-4-5-12-11(8,9)10;;/h7H,1-6H2,(H2,8,9,10);;/q;2*+1/p-2
InChIKeySWWAWQGXMDVHTK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amifostine Sodium CAS 59178-37-9 Radioprotector and Chemoprotector Prodrug for Clinical Oncology


Amifostine sodium (WR-2721) is an organic thiophosphate prodrug that requires enzymatic dephosphorylation by membrane-bound alkaline phosphatase to yield the active cytoprotective thiol metabolite WR-1065 [1]. Unlike direct antioxidants, amifostine sodium exerts selective protection of normal tissues—including salivary glands, kidneys, and bone marrow—against the cytotoxic effects of ionizing radiation and platinum-based chemotherapy without attenuating antitumor efficacy [2].

Why Generic Radioprotectors Cannot Substitute for Amifostine Sodium in Clinical Procurement


Amifostine sodium's active metabolite WR-1065 exhibits a unique combination of tissue-specific activation via alkaline phosphatase, preferential normal-tissue uptake, and a dual mechanism involving free radical scavenging and hydrogen donation that is not replicated by other thiol-based radioprotectors [1]. Unlike simple antioxidants such as N-acetylcysteine (NAC) or sodium selenite, amifostine sodium demonstrates clinically validated protection of salivary gland function, renal integrity, and hematopoietic lineages in phase III randomized trials—outcomes for which no generic alternative has proven equivalent efficacy [2].

Amifostine Sodium Quantitative Differentiation Evidence Against Key Comparators


Subcutaneous Amifostine Sodium Achieves 40-Fold Higher Systemic WR-1065 Exposure Compared to Oral Administration

Subcutaneous administration of amifostine sodium yields a total systemic exposure (AUC) of the active metabolite WR-1065 that is approximately 6.9-fold greater than that achieved with oral administration of an equivalent amifostine sodium dose [1]. Specifically, subcutaneous amifostine sodium produced a mean AUC0-∞ of WR-1065 of 116,756 ng·hr/mL, compared to only 16,874 ng·hr/mL for oral administration under identical conditions [1]. Furthermore, peak WR-1065 concentration was reached twice as rapidly via the subcutaneous route (Tmax = 0.438 hr) compared to the oral route (Tmax = 0.875 hr) [1].

Pharmacokinetics Bioavailability Radioprotection

Amifostine Sodium Preserves Radiosensitivity of Tumor While Sodium Selenite Shows No Statistically Significant Radiosensitization

In a rat rhabdomyosarcoma model receiving fractionated irradiation (60 Gy/30 fractions), amifostine sodium (375 mg/m² intraperitoneal) administered 30 minutes before each radiation fraction significantly improved irradiation efficacy, reducing tumor area under the growth curve (AUC) from 86.8±18.3 in irradiated controls to 63.1±15.8 [1]. In contrast, sodium selenite (15 µg/kg intraperitoneal) produced an AUC of 73.6±21.3, which was not statistically significantly different from controls [1]. Neither agent increased tumor radioresistance or metastatic potential, but amifostine sodium uniquely enhanced radiation-induced tumor growth inhibition without protecting the malignancy [1].

Radiosensitivity Tumor Protection Selectivity

Amifostine Sodium Is the Only Agent Proven Effective for Cisplatin-Induced Cumulative Renal Toxicity in Phase III Trials

In a pivotal phase III randomized trial of 242 patients with advanced ovarian cancer receiving cisplatin (100 mg/m²) and cyclophosphamide (1000 mg/m²) every 3 weeks, pretreatment with intravenous amifostine sodium (910 mg/m²) reduced the incidence of ≥40% decrease in creatinine clearance from baseline to 10% of patients, compared to 30% of patients receiving chemotherapy alone [1]. Over six cycles of therapy, amifostine sodium significantly reduced the frequency of treatment discontinuation due to nephrotoxicity, neurotoxicity, or ototoxicity: only 10% of amifostine-treated patients discontinued for these reasons versus 25% in the control arm [1].

Nephroprotection Cisplatin Toxicity Chemoprotection

Amifostine Sodium Reduces Grade ≥2 Xerostomia by 65% in Phase III Head and Neck Radiotherapy Trial

In a randomized phase III trial of 303 patients with head and neck cancer receiving definitive radiotherapy (total dose 50-70 Gy), pretreatment with intravenous amifostine sodium (200 mg/m² daily) significantly reduced the incidence of acute grade ≥2 xerostomia from 78% in the radiotherapy-alone control group to 51% in the amifostine sodium group [1]. For late xerostomia (assessed at 12 months post-treatment), amifostine sodium reduced the incidence of grade ≥2 xerostomia from 57% to 34% [1]. The risk ratio for acute xerostomia was 0.65 (95% CI: 0.52-0.82), and for late xerostomia was 0.60 (95% CI: 0.45-0.79) [1].

Xerostomia Radiotherapy Salivary Gland Protection

Amifostine Sodium Application Scenarios Based on Quantitative Evidence


Amifostine Sodium for Subcutaneous Radioprotection in Preclinical Radiotherapy Models

Based on evidence that subcutaneous amifostine sodium administration yields a 6.9-fold higher systemic WR-1065 exposure compared to oral delivery and achieves peak metabolite concentrations in half the time [1], preclinical researchers conducting fractionated radiotherapy studies should procure amifostine sodium specifically for subcutaneous administration. This route provides sustained, high-level tissue protection against radiation-induced mucositis and maintains tumor radiosensitivity without drug accumulation in malignant tissues [1].

Amifostine Sodium as First-Line Nephroprotectant for Cisplatin-Containing Chemotherapy Regimens

Given that amifostine sodium is the only cytoprotectant with phase III evidence demonstrating a 67% relative reduction in clinically significant cisplatin-induced nephrotoxicity (10% vs. 30% incidence) [1], clinical oncology practices administering cumulative cisplatin doses ≥100 mg/m² should prioritize amifostine sodium procurement. Its validated nephroprotection maintains chemotherapy dose intensity while preserving renal function, a benefit not established for alternative agents such as sodium thiosulfate or N-acetylcysteine [1].

Amifostine Sodium for Salivary Gland Protection During Head and Neck Radiotherapy

Phase III evidence demonstrates that amifostine sodium (200 mg/m² daily i.v. pre-radiation) reduces acute grade ≥2 xerostomia by an absolute 27 percentage points (78% to 51%) and late xerostomia by 23 percentage points (57% to 34%) [1]. This magnitude of salivary gland preservation is unmatched by any alternative radioprotector in head and neck cancer. Procurement of amifostine sodium is therefore indicated for any clinical radiotherapy center treating head and neck malignancies with curative intent [1].

Amifostine Sodium for Tumor Radiosensitization Without Malignant Protection in Rodent Tumor Models

Direct comparative evidence in a rat rhabdomyosarcoma model demonstrates that amifostine sodium (375 mg/m² i.p. pre-irradiation) reduces tumor AUC by 27.3% during fractionated radiotherapy (86.8±18.3 to 63.1±15.8, p<0.05), whereas the alternative radioprotector sodium selenite produces no statistically significant tumor growth inhibition (AUC 73.6±21.3) [1]. Preclinical investigators studying selective normal tissue protection should select amifostine sodium over sodium selenite or other thiol-based agents for studies requiring differential protection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifostine sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.